

# Application Notes and Protocols for Antiproliferation Assay Using CCT373566

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## Compound of Interest

Compound Name: CCT373566

Cat. No.: B15621687

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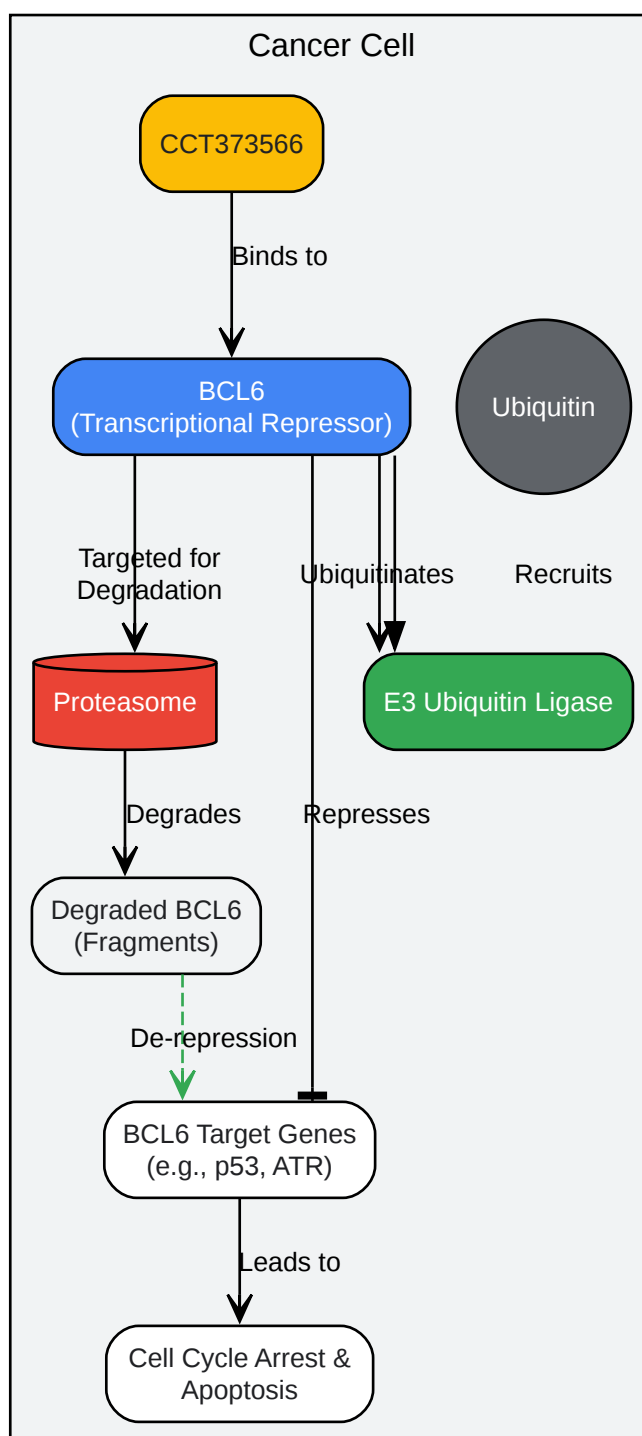
For Researchers, Scientists, and Drug Development Professionals

## Introduction

**CCT373566** is a potent and orally bioavailable molecular glue degrader of the transcriptional repressor B-cell lymphoma 6 (BCL6).[1][2][3] BCL6 is an oncogenic driver in various lymphoid malignancies, including diffuse large B-cell lymphoma (DLBCL).[2][4][5] **CCT373566** induces the degradation of BCL6, leading to potent antiproliferative effects in BCL6-dependent cancer cell lines.[4][5] These application notes provide a detailed protocol for assessing the antiproliferative activity of **CCT373566** using a luminescence-based cell viability assay.

## Mechanism of Action of CCT373566

**CCT373566** acts as a molecular glue, inducing the ubiquitination and subsequent proteasomal degradation of BCL6. The degradation of BCL6 relieves the repression of its target genes, which are involved in cell cycle control, apoptosis, and differentiation, thereby inhibiting cancer cell proliferation.[4][5]



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Mechanism of **CCT373566**-induced BCL6 degradation.

## Quantitative Data Presentation

The antiproliferative activity of **CCT373566** has been evaluated in various BCL6-dependent diffuse large B-cell lymphoma (DLBCL) cell lines. The following table summarizes the 50% growth inhibition (GI50) values obtained from a 14-day cell proliferation assay.

Cell Line	Description	GI50 (nM)[5]
HT	DLBCL, BCL6-dependent	8.0
Karpas 422	DLBCL, BCL6-dependent	1.4
SU-DHL-4	DLBCL, BCL6-dependent	12.5
OCI-Ly1	DLBCL, BCL6-dependent	2.1
OCI-Ly3	DLBCL, BCL6-low expressing	1900

## Experimental Protocols

### Antiproliferation Assay using CellTiter-Glo® Luminescent Cell Viability Assay

This protocol describes the determination of the antiproliferative activity of **CCT373566** by measuring the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.

Materials:

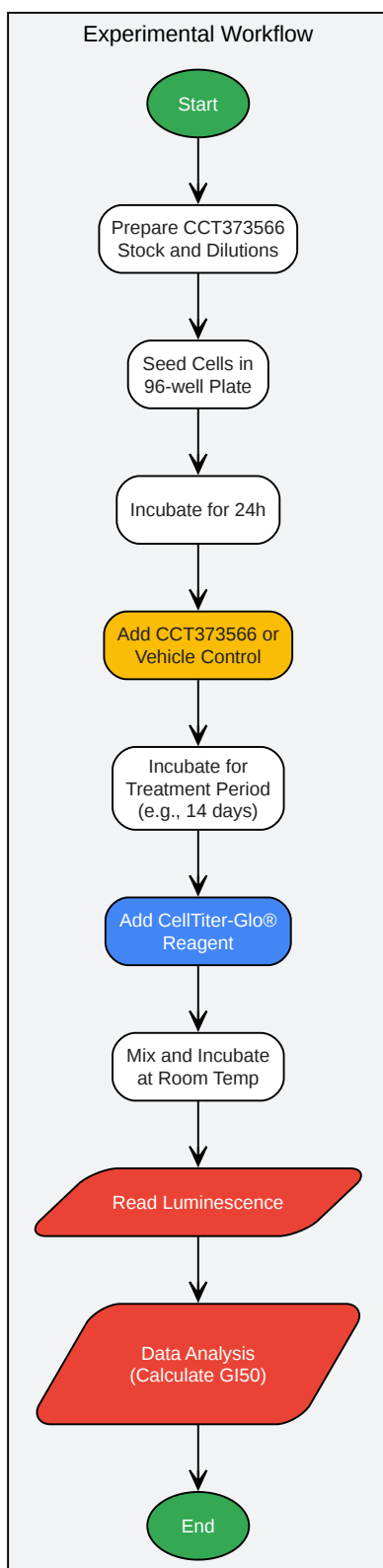
- **CCT373566** (powder)
- Dimethyl sulfoxide (DMSO), cell culture grade
- Cancer cell lines of interest (e.g., HT, Karpas 422, OCI-Ly1)
- Appropriate cell culture medium (e.g., RPMI-1640)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA solution

- Phosphate-Buffered Saline (PBS)
- Opaque-walled 96-well microplates suitable for luminescence readings
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Multichannel pipette
- Luminometer

Protocol:

- Compound Preparation:
  - Prepare a stock solution of **CCT373566** (e.g., 10 mM) in DMSO.
  - Perform serial dilutions of the **CCT373566** stock solution in cell culture medium to achieve the desired final concentrations for the dose-response curve. It is recommended to prepare 2X concentrated solutions for addition to the cell plates.
- Cell Culture and Seeding:
  - Culture the selected cancer cell lines in their recommended medium supplemented with FBS and penicillin-streptomycin in a humidified incubator at 37°C and 5% CO<sub>2</sub>.
  - Harvest cells during the logarithmic growth phase.
  - Determine cell viability and concentration using a hemocytometer or an automated cell counter.
  - Dilute the cell suspension to the desired seeding density (e.g., 2,000-10,000 cells/well, to be optimized for each cell line).
  - Seed 50 µL of the cell suspension into each well of a 96-well opaque-walled plate.
  - Include control wells containing medium without cells for background luminescence measurement.

- Incubate the plates for 24 hours to allow cells to attach and resume growth.
- Compound Treatment:
  - Add 50  $\mu$ L of the 2X concentrated **CCT373566** serial dilutions to the respective wells, resulting in a final volume of 100  $\mu$ L per well.
  - Include vehicle control wells (containing the same concentration of DMSO as the highest **CCT373566** concentration wells).
  - Incubate the plates for the desired duration (e.g., 72 hours, 7 days, or 14 days). For long-term assays, the medium may need to be replenished.
- Cell Viability Measurement (using CellTiter-Glo®):
  - Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use.
  - Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (100  $\mu$ L).
  - Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
  - Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
  - Measure the luminescence using a luminometer.
- Data Analysis:
  - Subtract the average background luminescence from all experimental readings.
  - Normalize the data to the vehicle-treated control wells (representing 100% viability).
  - Plot the normalized viability data against the logarithm of the **CCT373566** concentration.
  - Calculate the GI50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).



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Antiproliferation assay workflow using **CCT373566**.

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